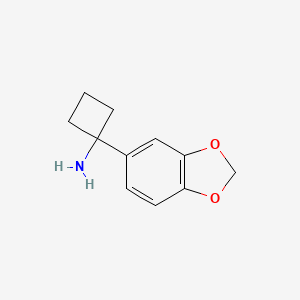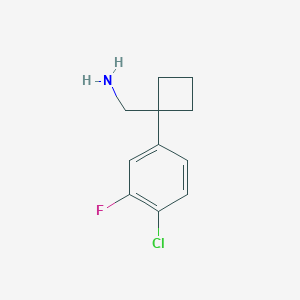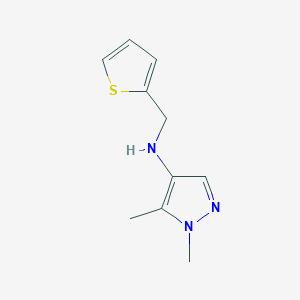
1-(1,3-Benzodioxol-5-YL)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-YL)cyclobutanamine is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is characterized by the presence of a benzodioxole ring attached to a cyclobutanamine moiety
Preparation Methods
The synthesis of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine typically involves the reaction of 1,3-benzodioxole with cyclobutanamine under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, such as controlling temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-YL)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,3-Benzodioxol-5-YL)cyclobutanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through the modulation of tubulin polymerization and stabilization of microtubule structures.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-YL)cyclobutanamine can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in the amine moiety, leading to different pharmacological properties.
1-(1,3-Benzodioxol-5-yl)indole derivatives: These compounds have been studied for their anticancer properties and share structural similarities with this compound.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1152590-55-0 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H13NO2/c12-11(4-1-5-11)8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,1,4-5,7,12H2 |
InChI Key |
AFPDQZPKAICGSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC3=C(C=C2)OCO3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11738107.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738112.png)
![dimethyl[2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine](/img/structure/B11738119.png)

![butyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738129.png)
![[(3-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738133.png)
![{[1-(4-Methoxyphenyl)ethylidene]amino}thiourea](/img/structure/B11738144.png)
![N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738148.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738158.png)
amine](/img/structure/B11738164.png)
![2-Amino-3-{[3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}but-2-enedinitrile](/img/structure/B11738173.png)
![N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine](/img/structure/B11738185.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738186.png)
